Technical Guide: Structural Elucidation & Analysis of 2-(Piperidin-3-yl)azepane
[1][2] Executive Summary This technical guide provides a rigorous analytical framework for the characterization of 2-(piperidin-3-yl)azepane , a bicyclic diamine scaffold increasingly relevant in medicinal chemistry for...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide provides a rigorous analytical framework for the characterization of 2-(piperidin-3-yl)azepane , a bicyclic diamine scaffold increasingly relevant in medicinal chemistry for targeting GPCRs and kinase allosteric sites.[1][2] Unlike rigid fused systems, this molecule features a single bond linkage between a semi-rigid six-membered piperidine ring and a fluxional seven-membered azepane ring.[1][2] This unique topology presents distinct stereochemical and conformational challenges.[1] This document outlines a self-validating analytical workflow, emphasizing Nuclear Magnetic Resonance (NMR) strategies to resolve ring overlap and conformational mobility.
The core structure consists of a piperidine ring connected at the C3 position to the C2 position of an azepane ring. This connectivity introduces two distinct chiral centers, resulting in four possible stereoisomers comprising two diastereomeric pairs.[2]
Pair A (Like): (3R, 2'R) and (3S, 2'S) — Enantiomers.[1][2]
Pair B (Unlike): (3R, 2'S) and (3S, 2'R) — Enantiomers.[1][2]
Analytical Challenge: While enantiomers are indistinguishable by standard NMR, the two diastereomeric pairs will exhibit distinct chemical shifts and coupling constants (
-values) due to different spatial arrangements and preferred conformations.[1][2]
Conformational Dynamics
Piperidine Ring: Predominantly adopts a chair conformation .[1] The azepane substituent at C3 will prefer the equatorial position to minimize 1,3-diaxial interactions, acting as a "conformational anchor."[2]
Azepane Ring: Highly fluxional, existing in a rapid equilibrium between twist-chair and twist-boat forms.[1][2] This mobility causes signal broadening in NMR spectra at room temperature, necessitating variable-temperature (VT) studies for precise resolution.[1][2]
Spectroscopic Characterization Strategy
The primary challenge in analyzing 2-(piperidin-3-yl)azepane is the spectral overlap of the methylene protons (
) in the 1.4 – 1.8 ppm region.[1][2] The following protocol provides a deterministic path to assignment.
NMR Assignment Logic (Self-Validating)
Signal Type
Structural Motif
Predicted Shift (, ppm)
Diagnostic Strategy
-Protons
to Nitrogen (Pip-C2, Pip-C6, Aze-C7)
2.6 – 3.2
HSQC is critical here.[1][2] These carbons are distinct (45-55 ppm).[1][2]
Bridgehead
Methine at linkage (Pip-C3, Aze-C2)
2.4 – 2.9
COSY will show connectivity to adjacent .[1][2] HMBC confirms the inter-ring bond.
-Protons
Ring methylenes
1.4 – 1.9
TOCSY (80ms mixing time) traces the spin system of each ring separately.[1]
Amine NH
Secondary amines
1.5 – 4.0 (Broad)
Exchange : Signal disappears upon addition of .
Distinguishing the Rings
To differentiate the piperidine ring from the azepane ring:
Carbon Count: Count the peaks in the
NMR. Azepane adds distinct methylene signals.
Coupling Patterns: The piperidine protons often show clear axial-axial couplings (
), whereas azepane protons show averaged couplings due to ring puckering.[1][2]
Free bases of secondary amines often yield broad NMR signals due to slow nitrogen inversion and hydrogen bonding. Converting the sample to a hydrochloride salt is the standard for high-resolution analysis.
Protocol: High-Fidelity NMR Sample Preparation
Dissolution: Dissolve 10 mg of the crude 2-(piperidin-3-yl)azepane oil in 0.5 mL of diethyl ether.
Salt Formation: Add 2.0 M HCl in diethyl ether dropwise until precipitation ceases.
Isolation: Centrifuge the suspension (5000 rpm, 2 min). Decant the supernatant.
Washing: Resuspend the pellet in fresh diethyl ether and centrifuge again (Repeat 2x to remove non-basic impurities).
Drying: Dry the white solid under high vacuum (0.1 mbar) for 1 hour to remove trace solvent.
NMR Prep: Dissolve the salt in 0.6 mL
or .
Note:
eliminates the NH signals, simplifying the aliphatic region.[2] preserves NH signals (often appearing as broad singlets or doublets if coupled).[1][2]
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow for determining the absolute structure and stereochemistry of the molecule.
Caption: Logical workflow for the structural validation of 2-(piperidin-3-yl)azepane, moving from stabilization to stereochemical assignment.
vs ) requires analyzing the spatial proximity of the bridgehead protons.[2]
The NOE Strategy
Target Protons: Irradiate the H3 proton of the piperidine ring.
Observation: Look for NOE enhancement at the H2 proton of the azepane ring.
Interpretation:
Strong NOE: Indicates the protons are syn (on the same side of the bond axis), suggesting a specific rotamer population.
Ring Protons: Crucially, look for NOE between Pip-H3 and the axial protons of the piperidine ring (H2-ax, H4-ax).[2] This confirms the equatorial orientation of the azepane substituent.
Caption: NOESY interaction map used to deduce the relative orientation of the two heterocyclic rings.
References
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on NOESY/HSQC interpretation).
PubChem. (2025).[1][2][6] Compound Summary for CID 16740519, 2-(Piperidin-3-yl)azepane. National Library of Medicine. Available at: [Link][1][2]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[1][3] (Standard for MS fragmentation patterns of amines).
Oki, M. (1989).[1][2] Applications of Dynamic NMR Spectroscopy to Organic Chemistry. VCH Publishers.[1] (Reference for conformational analysis of fluxional 7-membered rings).
Strategic Access to 3-Substituted Piperidines and Azepanes: A Technical Guide
Executive Summary The 3-substituted piperidine and azepane scaffolds represent a critical "privileged space" in medicinal chemistry. While 2- and 4-substituted variants are readily accessible via nucleophilic addition or...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3-substituted piperidine and azepane scaffolds represent a critical "privileged space" in medicinal chemistry. While 2- and 4-substituted variants are readily accessible via nucleophilic addition or condensation chemistries, the 3-position (meta to nitrogen) suffers from a lack of electronic activation and symmetry. This guide synthesizes high-fidelity protocols for accessing these chiral pharmacophores, contrasting reductive strategies for six-membered rings with expansion strategies for seven-membered rings.
Part 1: The Strategic Landscape
The "C3 Problem"
The synthetic difficulty of the C3 position stems from distinct electronic and steric barriers:
Piperidines (6-membered): The C3 position in pyridine precursors is electronically deactivated toward nucleophilic attack and unreactive toward electrophilic substitution compared to C2/C4. In saturated piperidines, C3 lacks the α-amino activation of C2, requiring distal directing groups for C-H functionalization.
Azepanes (7-membered): The primary challenge is entropic. Cyclization to form seven-membered rings is kinetically disfavored compared to five- or six-membered rings. Consequently, ring expansion strategies often outperform de novo cyclization.
Part 2: 3-Substituted Piperidines
Core Methodology: Asymmetric Hydrogenation of Pyridines
The most scalable route to chiral 3-substituted piperidines is the asymmetric hydrogenation of 3-substituted pyridines. This approach utilizes the aromatic stability of pyridine as a thermodynamic sink that, once overcome, yields the saturated heterocycle.
Mechanism: The reaction typically proceeds via an initial partial reduction to a dihydropyridine or enamine intermediate, which coordinates to the chiral metal complex.
Catalyst Systems: Iridium(III) complexes with chiral phosphine ligands (e.g., Ir-Phim/Ir-Spiro) are the gold standard.
Activation: Pyridines are potent catalyst poisons.[1] Successful protocols employ activating agents —typically alkyl halides, chloroformates, or Brønsted acids—to form a pyridinium salt in situ, increasing susceptibility to hydride transfer.
For diversely substituted scaffolds, direct C-H activation offers precision. Since the C3 position is deactivated, Transient Directing Groups (TDGs) or specific auxiliaries (e.g., aminoquinolines) are required to direct Pd(II) catalysts to the remote C3 position, bypassing the innate C2 selectivity.
Diagram 1: Piperidine Synthesis Workflows
Caption: Comparative workflows for Reductive (top) vs. Functionalization (bottom) strategies.
Part 3: 3-Substituted Azepanes
Core Methodology: Photochemical Ring Expansion
The synthesis of azepanes has historically relied on the Beckmann rearrangement or Ring-Closing Metathesis (RCM). However, a breakthrough 2024 protocol by the Leonori group utilizes photochemical dearomative ring expansion .
Concept: Nitroarenes are converted into singlet nitrenes via blue-light irradiation in the presence of phosphites. This triggers a skeletal insertion of the nitrogen into the benzene ring, expanding it to a seven-membered azepine, which is subsequently hydrogenated.[2][3][4]
Advantage: This method maps the substitution pattern of cheap, abundant nitrobenzenes directly onto the complex azepane scaffold without requiring pre-functionalized linear chains.
Mechanism: The chiral organolithium species undergoes conjugate addition to
-unsaturated esters, followed by cyclization.[5] This builds the ring with high enantiocontrol but requires cryogenic conditions (C).
Diagram 2: Nitroarene-to-Azepane Expansion
Caption: Photochemical skeletal editing converting nitroarenes to azepanes (Leonori Protocol).
Part 4: Comparative Data Analysis
Table 1: Methodological Trade-offs
Feature
Ir-Cat Hydrogenation (Piperidine)
Pd-Cat C-H Activation (Piperidine)
Photochemical Expansion (Azepane)
Primary Substrate
3-Substituted Pyridines
N-Protected Piperidines
Nitroarenes
Chirality Source
Chiral Ligand (e.g., SegPhos)
Directing Group/Auxiliary
Substrate Control (post-reduction)
Limiting Factor
Catalyst poisoning by Pyridine
C2 vs C3 Regioselectivity
High dilution (Photochemistry)
Scalability
High (kg scale feasible)
Low to Medium
Medium (Flow chem required)
Typical Yield
85-98%
50-75%
60-80%
ee / dr
>90% ee
>20:1 dr
Dependent on hydrogenation step
Part 5: Detailed Experimental Protocols
Protocol A: Asymmetric Hydrogenation of 3-Alkyl Pyridines
Adapted from Zhou et al. (JACS) and Cramer et al.
Objective: Synthesis of (S)-3-methylpiperidine hydrochloride.
Activator Formation: In a glovebox, charge a high-pressure autoclave with 3-methylpyridine (1.0 equiv) and benzyl chloroformate (1.1 equiv) in anhydrous THF. Stir for 30 min to generate the
-Cbz-3-methylpyridinium salt in situ.
Catalyst Addition: Add the Iridium catalyst [Ir(cod)Cl]2 (1.0 mol%) and (S)-SegPhos (2.2 mol%).
Hydrogenation: Seal the autoclave and pressurize with
(600 psi / 40 bar). Stir at room temperature for 24 hours.
Note: High pressure is critical to overcome the aromatic resonance energy.
Workup: Vent the hydrogen carefully. Concentrate the solvent under reduced pressure.
Deprotection: Dissolve the residue in MeOH and add Pd/C (10 wt%). Stir under
(1 atm) for 4 hours to remove the Cbz group.
Isolation: Filter through Celite. Treat the filtrate with HCl in dioxane. Evaporate to yield the hydrochloride salt.
Validation: Check optical rotation and
NMR (diagnostic multiplet at 2.8-3.2 ppm for C2/C6 protons).
Protocol B: Photochemical Ring Expansion to Azepanes
Adapted from Leonori et al., Nature Chemistry (2024)
Objective: Synthesis of 5-phenylazepane from 4-phenylnitrobenzene.
Reaction Setup: In a Pyrex tube, dissolve 4-phenylnitrobenzene (1.0 equiv) and triisopropyl phosphite (
, 4.0 equiv) in dichloromethane (0.1 M).
Irradiation: Place the vessel in a photoreactor equipped with Blue LEDs (
nm). Irradiate at ambient temperature for 18 hours.
Safety: Use a fan to maintain temperature
C. The reaction generates phosphate byproducts.
Intermediate Isolation: Evaporate solvent. Purify the 3H-azepine intermediate via rapid silica flash chromatography (neutralized silica) to avoid hydrolysis.
Reduction: Dissolve the azepine in EtOH. Add Pd/C (10 wt%) and stir under a hydrogen balloon (1 atm) for 6 hours.
Purification: Filter and concentrate. Isolate the final azepane as a free base or salt.
References
Zhou, Y.-G., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Journal of the American Chemical Society. Link
Cramer, N., & Despois, A. (2023).[1] Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Link
Leonori, D., et al. (2024).[2][4] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Link
Beak, P., & Lee, W. K. (2002). Asymmetric Synthesis of 3,4,5,6-Substituted Azepanes. Journal of Organic Chemistry. Link
Garg, N. K., et al. (2026).[6] Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society. Link
Gaunt, M. J., et al. (2018).[7] Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Piperidines. Organic Letters. Link
Evaluating the Binding Affinity of 2-(Piperidin-3-yl)azepane in GPCR Discovery
The following technical guide details the evaluation and optimization of the 2-(Piperidin-3-yl)azepane scaffold in G Protein-Coupled Receptor (GPCR) research. This guide addresses the molecule as a "privileged structure"...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the evaluation and optimization of the 2-(Piperidin-3-yl)azepane scaffold in G Protein-Coupled Receptor (GPCR) research. This guide addresses the molecule as a "privileged structure"—a core chemical framework capable of providing high-affinity ligands for multiple receptor subtypes, particularly within the aminergic and sigma receptor families.
Executive Summary & Pharmacophore Analysis
2-(Piperidin-3-yl)azepane (CAS: 912771-29-0) represents a bicyclic diamine scaffold characterized by a piperidine ring linked to a seven-membered azepane ring. In GPCR medicinal chemistry, this structure is classified as a privileged scaffold due to its ability to mimic the bioactive conformations of endogenous neurotransmitters and alkaloids (e.g., anabasine, matrine derivatives).
Structural Significance in Binding
The binding affinity of this scaffold is driven by two primary pharmacophoric features:
Protonatable Nitrogens: At physiological pH, the secondary amines in the piperidine and azepane rings are likely protonated. This allows for a critical ionic interaction (salt bridge) with the conserved Aspartate residue (D3.32) found in Transmembrane Helix 3 (TM3) of aminergic GPCRs (Dopamine, Serotonin, Adrenergic).
Conformational Flexibility: The azepane ring introduces a degree of flexibility (entropy) distinct from rigid piperazines, allowing the molecule to adopt induced-fit conformations within the orthosteric binding pocket or the vestibule of Sigma-1 (
) receptors.
Mechanistic Basis of Interaction
To understand the binding potential, we must map the scaffold against the canonical GPCR binding pocket.
The "Message-Address" Concept[1]
The Message: The protonated nitrogen on the piperidine ring often acts as the "message," anchoring the molecule to the receptor's core (e.g., Asp113 in the
-adrenergic receptor).
The Address: The azepane ring and potential N-substituents act as the "address," providing selectivity by interacting with hydrophobic residues in the extracellular loops (ECL2) or the hydrophobic pocket of Sigma receptors.
Signaling Pathway Visualization
The following diagram illustrates the canonical signaling cascade initiated or modulated by ligands based on this scaffold, highlighting the divergence between G-protein activation and
) of 2-(Piperidin-3-yl)azepane, the Radioligand Competition Binding Assay is the gold standard. This protocol assumes testing against the Sigma-1 Receptor () , a common target for this scaffold class.
Reagents & Materials
Receptor Source: Guinea pig brain membrane homogenates or CHO cells overexpressing human
.
Radioligand:
(Specific Activity > 30 Ci/mmol).
Test Compound: 2-(Piperidin-3-yl)azepane (dissolved in DMSO, final concentration < 1%).
Non-specific Binder: Haloperidol (10
M) to define non-specific binding (NSB).
Buffer: 50 mM Tris-HCl, pH 7.4.
Step-by-Step Methodology
Membrane Preparation:
Homogenize tissue in ice-cold Tris-HCl buffer.
Centrifuge at 40,000
for 20 min at 4°C.
Resuspend pellet to a protein concentration of 0.5 mg/mL (determined via Bradford assay).
Incubation Setup:
Prepare a 96-well plate.
Total Binding (TB): Add 50
L Buffer + 25 L Radioligand + 25 L Membrane.
Non-Specific Binding (NSB): Add 50
L Haloperidol + 25 L Radioligand + 25 L Membrane.
Experimental (Exp): Add 50
L Test Compound (varying concentrations to M) + 25 L Radioligand + 25 L Membrane.
Equilibrium: Incubate at 37°C for 120 minutes to reach equilibrium.
Filtration:
Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce binding to the filter) using a cell harvester.
Wash 3x with ice-cold buffer.
Quantification:
Add liquid scintillation cocktail to filters.
Count radioactivity (CPM) using a Liquid Scintillation Counter.
Data Analysis Workflow
The following workflow describes the transformation of raw CPM data into the inhibition constant (
).
Figure 2: Data processing pipeline for determining binding affinity constants.
Quantitative Analysis & Interpretation
The raw
value is dependent on the radioligand concentration. To report a universally comparable affinity, you must calculate the .
The Cheng-Prusoff Equation
Parameter
Definition
Source
Concentration of 2-(Piperidin-3-yl)azepane displacing 50% of specific binding.
Experimental Curve
Concentration of Radioligand used in the assay.
Experimental Setup (e.g., 2 nM)
Dissociation constant of the Radioligand.
Prior Saturation Binding Assay
Expected Affinity Profiles
Based on Structural Activity Relationship (SAR) data for similar azepane/piperidine ligands:
-substitution controls the selectivity between Sigma and NMDA receptors.
Primary/Secondary Amines (Scaffold): Moderate affinity for NMDA (PCP site) and Sigma.
N-Benzyl Substitution: Drastically increases selectivity for
over NMDA.
References
2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation. National Institutes of Health (NIH). Available at: [Link]
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link]
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Institutes of Health (NIH). Available at: [Link]
An Improved Stereocontrolled Access Route to Piperidine or Azepane β‐Amino Esters. ResearchGate. Available at: [Link]
Pharmaceutical significance of azepane based motifs for drug discovery. PubMed. Available at: [Link]
Exploratory
The Piperidine-Azepane Motif: A Keystone in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Strategic Union of Privileged Scaffolds In the landscape of medicinal chemistry, certain molecular frameworks consistently...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Union of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful therapeutic agents. These are termed "privileged scaffolds," a concept introduced to describe molecular structures with the ability to bind to multiple, diverse biological targets.[1] Among these, the six-membered piperidine ring and the seven-membered azepane ring are exemplary. The piperidine motif is a cornerstone in drug design, valued for its favorable physicochemical properties and its presence in a vast array of pharmaceuticals targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[2] The azepane ring, a larger, more flexible homolog, offers unique conformational possibilities, enabling it to interact optimally with a variety of biological targets, particularly in the realm of CNS-active drugs.[3][4]
The hypothetical molecule, 2-(Piperidin-3-yl)azepane, represents a strategic combination of these two powerful heterocyclic systems. While a detailed historical account of this specific molecule is not prominent in the literature, its constituent parts form the basis of countless drug discovery programs. This guide, therefore, will delve into the rich history and chemical rationale behind the piperidine and azepane scaffolds. We will explore their synthesis, their profound impact on pharmacokinetics and pharmacodynamics, and the logic that drives the exploration of their combined architectures in the quest for novel therapeutics. By understanding the foundational principles of these two scaffolds, we can construct a compelling case for the potential of linked piperidine-azepane systems in future drug design.
The Piperidine Moiety: A Pillar of Medicinal Chemistry
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals.[2] Its prevalence stems from a combination of desirable properties:
Physicochemical Tuning: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can enhance aqueous solubility—a critical factor for drug formulation and distribution. The ring's saturated, three-dimensional structure also allows for precise control over lipophilicity through substitution.[2]
Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation. Strategic placement of substituents can further shield it from enzymatic action, improving a drug's half-life.[2]
Stereochemical Richness: The introduction of chiral centers on the piperidine ring allows for the exploration of three-dimensional space, which can lead to significant improvements in potency and selectivity for a biological target.[5][6] This stereochemical diversity is crucial for optimizing drug-receptor interactions.[5]
The strategic incorporation of piperidine rings can significantly enhance a molecule's "druggability" by improving its absorption, distribution, metabolism, and excretion (ADME) properties, often while reducing toxicity.[2]
Key Drugs Featuring the Piperidine Scaffold
Drug
Therapeutic Class
Role of the Piperidine Moiety
Methylphenidate
CNS Stimulant
Forms the core of the molecule, essential for its interaction with dopamine and norepinephrine transporters.
Donepezil
Acetylcholinesterase Inhibitor
The N-benzylpiperidine moiety is crucial for binding to the active site of acetylcholinesterase.
Fentanyl
Opioid Analgesic
The 4-anilidopiperidine core is a classic pharmacophore for potent opioid receptor agonism.
Haloperidol
Antipsychotic
The piperidine ring serves as a key structural element for dopamine D2 receptor antagonism.
The Azepane Moiety: Harnessing Conformational Flexibility
The azepane ring, a seven-membered saturated heterocycle, provides medicinal chemists with a distinct set of advantages, primarily centered around its conformational flexibility.[3] This flexibility allows azepane-containing molecules to adapt their shape to fit complex binding sites on biological targets, potentially leading to high-affinity interactions.[3] This property is particularly valuable for CNS targets, which often have intricate and dynamic binding pockets.[3]
Over 60 FDA-approved drugs incorporate the azepane scaffold, highlighting its therapeutic importance.[3][7] These drugs span a range of activities, including antipsychotic, antidepressant, and anticonvulsant effects.[3][8] The ability of azepane derivatives to efficiently cross the blood-brain barrier further enhances their utility for neurological applications.[3]
Key Drugs Featuring the Azepane Scaffold
Drug
Therapeutic Class
Role of the Azepane Moiety
Clozapine
Atypical Antipsychotic
The dibenzodiazepine structure, which incorporates an azepine ring, is key to its broad receptor binding profile.
Imipramine
Tricyclic Antidepressant
The dibenzazepine core is fundamental for its activity as a serotonin and norepinephrine reuptake inhibitor.
Carbamazepine
Anticonvulsant
The dibenzazepine scaffold is responsible for its mechanism of action, which involves blocking sodium channels.
Synthetic Strategies: Building the Piperidine-Azepane Core
The construction of a molecule like 2-(Piperidin-3-yl)azepane would rely on established synthetic methodologies for both piperidine and azepane synthesis, followed by a coupling strategy.
Synthesis of Substituted Piperidines
A common and versatile method for synthesizing substituted piperidines is the hydrogenation of corresponding pyridine precursors. This approach allows for the introduction of various substituents onto the aromatic pyridine ring, which are then carried into the saturated piperidine product.
Caption: General workflow for the synthesis of substituted piperidines.
Synthesis of Azepanes via Ring Expansion
A particularly elegant strategy for synthesizing azepanes involves the ring expansion of a pre-existing piperidine ring. This can be achieved through various methods, including the Beckmann rearrangement of piperidones (cyclic ketones).[9] Stereoselective and regioselective methods for piperidine ring expansion have been developed, providing excellent control over the final azepane structure.[10]
Hypothetical Synthesis of 2-(Piperidin-3-yl)azepane
A plausible synthetic route could involve the coupling of a protected 3-substituted piperidine with a suitable azepane precursor. For instance, a protected 3-(2-oxoethyl)piperidine could undergo reductive amination with azepane.
Caption: A hypothetical synthetic pathway for 2-(Piperidin-3-yl)azepane.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol describes a general method for coupling an aldehyde or ketone with a primary or secondary amine, a key step in many synthetic pathways, including the hypothetical synthesis described above.
Dissolution: Dissolve the piperidine- or azepane-based aldehyde/ketone (1.0 equivalent) and the corresponding amine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Addition of Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), to the solution portion-wise at room temperature. The choice of reducing agent is crucial; NaBH(OAc)₃ is often preferred as it is selective for the iminium ion intermediate and tolerant of many functional groups.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 2: General Procedure for a Receptor Binding Assay
To evaluate the biological activity of a newly synthesized compound, a receptor binding assay is a fundamental experiment. This protocol provides a general framework.
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest from either cultured cell lines or animal tissues. Homogenize the cells/tissues in a buffer solution and centrifuge to pellet the membranes. Resuspend the membranes in an appropriate assay buffer.
Assay Setup: In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand known to bind to the target receptor with high affinity, and varying concentrations of the test compound (e.g., 2-(Piperidin-3-yl)azepane).
Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (the IC₅₀ value). This value is an indicator of the compound's affinity for the receptor.
Structure-Activity Relationships (SAR) and Drug Design Logic
The rationale for designing a molecule like 2-(Piperidin-3-yl)azepane lies in the principles of bioisosterism and scaffold hopping . Bioisosterism involves replacing a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile.[11] The piperidine and azepane rings, due to their structural similarities and rich chemical space, can be considered bioisosteres in certain contexts.
Caption: A logical workflow for the discovery of piperidine-azepane based drugs.
A drug discovery program might start with a hit compound containing either a piperidine or an azepane ring. To improve properties such as potency, selectivity, or metabolic stability, a medicinal chemist might decide to link the two scaffolds. The linker's length and composition, the point of attachment on each ring, and the stereochemistry would all be critical parameters to explore in an iterative optimization process. For example, the 3-position of the piperidine ring provides a chiral center, allowing for the synthesis and testing of distinct stereoisomers that may exhibit different biological activities.
Conclusion and Future Perspectives
While the specific molecule 2-(Piperidin-3-yl)azepane may not have a documented history, the foundational principles of its constituent parts are deeply rooted in successful drug discovery. The piperidine and azepane scaffolds are not merely passive structural components; they are powerful tools that medicinal chemists use to imbue molecules with desirable pharmacological and pharmacokinetic properties. The strategic combination of these two privileged structures represents a logical and promising avenue for the discovery of new medicines. As synthetic methodologies become more sophisticated, we can expect to see a greater exploration of complex, three-dimensional molecules that, like the hypothetical 2-(Piperidin-3-yl)azepane, leverage the proven strengths of multiple privileged scaffolds to address challenging biological targets.
References
Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]
Recent Advances on the Synthesis of Azepane‐Based Compounds. (2022). ChemistrySelect, 7(30). Available at: [Link]
Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 237, 114383. Available at: [Link]
Choudhary, A. (2018). Synthesis and Medicinal Uses of Azepines. Pharmapproach. Available at: [Link]
Kaur, H., & Kumar, V. (2021). Azepine containing compounds as antibacterial agents: A review. Results in Chemistry, 3, 100188. Available at: [Link]
Procter, D. J., & Young, R. J. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 13(8), 734-741. Available at: [Link]
Brown, A. D., & O'Brien, P. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 19(3), 555-562. Available at: [Link]
Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 551-569. Available at: [Link]
Cox, J. M., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Journal of Medicinal Chemistry, 52(11), 3639-3648. Available at: [Link]
Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (18), 2080-2086. Available at: [Link]
Bielenica, A., et al. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. Journal of Medicinal Chemistry, 64(2), 1019-1034. Available at: [Link]
Lee, S., et al. (2022). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. Available at: [Link]
Rinaldi, M., et al. (2019). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 14(9), 897-908. Available at: [Link]
Organic Chemistry Portal. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available at: [Link]
Zha, Y., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 551-569. Available at: [Link]
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. Available at: [Link]
Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2023). RSC Medicinal Chemistry. Available at: [Link]
Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e14. Available at: [Link]
Privileged Scaffolds in Drug Discovery. (2020). ScienceDirect. Available at: [Link]
Barreiro, E. J., & Fraga, C. A. M. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. In Privileged Scaffolds in Medicinal Chemistry (pp. 1-26). Royal Society of Chemistry. Available at: [Link]
Recent Advances in the Synthesis of Piperidones and Piperidines. (2023). European Journal of Organic Chemistry. Available at: [Link]
Bräse, S. (Ed.). (2016). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. Available at: [Link]
The Use of Bioisosterism in Drug Design and Molecular Modification. Semantic Scholar. Available at: [Link]
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Available at: [Link]
a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Available at: [Link]
Application Notes and Protocols: Scalable Synthetic Routes for Piperidine-Azepane Bicyclic Systems
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Piperidine-Azepane Scaffolds in Modern Drug Discovery The piperidine r...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Piperidine-Azepane Scaffolds in Modern Drug Discovery
The piperidine ring is a foundational structural motif in a vast number of pharmaceuticals and natural products.[1][2] Its prevalence in medicinally relevant compounds has spurred the development of a multitude of synthetic strategies for its construction.[1][2] Similarly, the azepane ring, the seven-membered analogue, represents a significant, yet underexplored, area of chemical space in drug discovery.[3][4] While piperidines are the most common saturated nitrogen heterocycle in drugs, azepanes are significantly less represented, largely due to the synthetic challenges in their preparation.[3] This disparity highlights a compelling opportunity for innovation.
The fusion of piperidine and azepane rings to form bicyclic systems creates rigid, three-dimensional structures that are of high interest in medicinal chemistry. These scaffolds can effectively mimic peptide turns, position pharmacophoric elements in precise orientations, and improve physicochemical properties such as solubility and metabolic stability. This guide provides a detailed exploration of scalable synthetic routes to these valuable piperidine-azepane bicyclic systems, focusing on methodologies that are robust, efficient, and amenable to library synthesis for drug discovery programs.
Core Synthetic Strategies: A Mechanistic and Practical Overview
The construction of piperidine-azepane bicyclic systems can be approached through several strategic disconnections. Here, we delve into three powerful and scalable methodologies: Ring-Closing Metathesis (RCM), Tandem Reactions, and Intramolecular Cyclization strategies. For each, we will discuss the underlying mechanistic principles, the practical considerations for scalability, and provide detailed, actionable protocols.
Ring-Closing Metathesis (RCM): A Versatile and Functional Group Tolerant Approach
Ring-Closing Metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic systems, including nitrogen heterocycles.[1] Its remarkable functional group tolerance and the availability of highly efficient and stable ruthenium-based catalysts make it an ideal choice for complex molecule synthesis.[1] The general strategy involves the intramolecular cyclization of a diene precursor to form the desired ring system. For piperidine-azepane systems, this can be envisioned through the closure of either the six or seven-membered ring from a suitably functionalized acyclic diene.
Causality in Experimental Design: The choice of catalyst is paramount for a successful and scalable RCM reaction.[5] First-generation Grubbs catalysts are often sufficient for simple systems, but for more sterically hindered or electronically demanding substrates, second and third-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II, and Zhan catalysts) offer superior reactivity and stability.[5] Catalyst loading is another critical parameter; while laboratory-scale reactions might use 5-10 mol%, process chemistry often necessitates optimization to reduce catalyst loading to commercially viable levels (e.g., <1 mol%).[5] Solvent choice (typically dichloromethane, toluene, or 1,2-dichloroethane) and temperature also play crucial roles in reaction efficiency and can be tuned to minimize side reactions like dimerization.[5]
Workflow for RCM-based Synthesis of a Piperidine-Azepane Core:
Caption: RCM approach to piperidine-azepane synthesis.
Protocol 1: Scalable Synthesis of a [4.3.1] Piperidine-Azepane Bicyclic Olefin via RCM
This protocol details the synthesis of a representative bicyclic olefin intermediate, which can be further functionalized.
Materials:
N-Boc-4-aminopiperidine
Allyl bromide
Sodium hydride (60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
Grubbs II catalyst
Anhydrous Dichloromethane (DCM)
Silica gel for column chromatography
Procedure:
Part A: Synthesis of the Diene Precursor
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of N-Boc-4-aminopiperidine (1.0 eq.) in anhydrous THF dropwise.
Allow the mixture to warm to room temperature and stir for 1 hour.
Cool the reaction mixture back to 0 °C and add allyl bromide (2.2 eq.) dropwise.
Allow the reaction to warm to room temperature and stir for 16 hours.
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the N,N-diallyl-N-Boc-4-aminopiperidine precursor.
Part B: Ring-Closing Metathesis
Dissolve the diene precursor (1.0 eq.) in anhydrous DCM to a concentration of 0.01 M.
Sparge the solution with argon for 30 minutes to remove dissolved oxygen.
Add Grubbs II catalyst (0.05 eq.) to the solution under an argon atmosphere.
Heat the reaction mixture to reflux (40 °C) and monitor the reaction progress by TLC or LC-MS.
Upon completion (typically 4-6 hours), cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired bicyclic olefin.
Part C: Reduction to the Saturated Bicyclic System
Dissolve the bicyclic olefin (1.0 eq.) in methanol.
Add Palladium on carbon (10 wt. %, 0.1 eq.) to the solution.
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.
Concentrate the filtrate under reduced pressure to obtain the final saturated piperidine-azepane bicyclic system.
Data Summary Table for RCM Route Optimization:
Catalyst (mol%)
Solvent
Concentration (M)
Temperature (°C)
Yield (%)
Grubbs I (5)
DCM
0.01
40
65
Grubbs II (2)
DCM
0.01
40
88
Hoveyda-Grubbs II (2)
Toluene
0.01
80
92
Grubbs II (2)
DCM
0.1
40
75 (dimer formation)
Tandem Reactions: Efficiency Through Sequential Transformations
Tandem or cascade reactions offer a powerful strategy for increasing molecular complexity in a single synthetic operation, minimizing purification steps, and improving overall efficiency.[6][7] For the synthesis of piperidine-azepane bicyclic systems, a tandem Michael addition-intramolecular aldol condensation, often referred to as a bridged Robinson annulation, can be a highly effective approach.[8] This strategy involves the reaction of a cyclic ketone with a cyclic enone in the presence of a strong acid to construct the bicyclic framework in one pot.[8]
Causality in Experimental Design: The success of this tandem reaction hinges on the careful choice of the acid catalyst and reaction conditions. Strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid) are often employed to promote both the Michael addition and the subsequent intramolecular aldol condensation.[8] The stoichiometry of the reactants can also be critical, with an excess of the enone sometimes used to drive the reaction to completion.[8] The reaction temperature and time must be carefully optimized to favor the desired bicyclic product over potential side reactions.
Workflow for Tandem Michael Addition-Aldol Condensation:
Application Note: Modular Synthesis of 2-(Piperidin-3-yl)azepane Scaffolds
Abstract & Strategic Overview The 2-(Piperidin-3-yl)azepane scaffold represents a privileged bicyclic diamine structure, increasingly relevant in the design of JAK inhibitors, GPCR ligands, and RNA-binding small molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The 2-(Piperidin-3-yl)azepane scaffold represents a privileged bicyclic diamine structure, increasingly relevant in the design of JAK inhibitors, GPCR ligands, and RNA-binding small molecules. Its structural complexity arises from the specific C2–C3 linkage between a seven-membered azepane ring and a six-membered piperidine ring, combined with two stereogenic centers at the attachment points.
This guide details a Chemo-Catalytic Modular Protocol for synthesizing this scaffold. Unlike traditional linear syntheses which suffer from low atom economy, this route utilizes a Ring-Expansion Strategy . The core logic involves constructing the carbon skeleton via Palladium-catalyzed cross-coupling, followed by a regioselective Beckmann rearrangement to install the seven-membered lactam, and finally, a chemoselective saturation of the heterocycles.
Orthogonal Control: Allows independent modification of the aromatic precursor before saturation.
Safety: Utilizes controlled rearrangement conditions rather than potentially explosive bulk Schmidt reactions.
Synthetic Pathway Visualization
The following logic flow illustrates the stepwise construction of the scaffold, highlighting the critical reagents and decision nodes.
Figure 1: Four-stage synthetic workflow transforming simple cyclic precursors into the bicyclic diamine target.
Detailed Experimental Protocols
Step 1: Pd-Catalyzed Alpha-Arylation
Objective: Create the C–C bond linking the future azepane and piperidine rings.
Mechanism: The reaction proceeds via the formation of a palladium-enolate species which undergoes reductive elimination to form the alpha-arylated ketone.
Objective: Expand the 6-membered ketone to the 7-membered lactam.
Criticality: We utilize the Beckmann rearrangement over the Schmidt reaction to better control the migration of the more substituted carbon (C2), ensuring the pyridine ring ends up at the C3 position of the lactam (which becomes C2 of the amine after reduction).
Reagents:
Hydroxylamine hydrochloride (NH₂OH·HCl)
Sodium Acetate (NaOAc)
Activator: Cyanuric Chloride (TCT) or Thionyl Chloride
Solvent: DMF (catalytic) in CH₂Cl₂
Protocol:
Oxime Formation: Treat the ketone from Step 1 with NH₂OH·HCl and NaOAc in EtOH/H₂O at reflux for 2 hours. Isolate the oxime.
Rearrangement: Dissolve the oxime in anhydrous CH₂Cl₂ at 0°C. Add catalytic DMF (5 mol%).
Slowly add Cyanuric Chloride (0.5 equiv). The reaction is exothermic; maintain temperature <10°C.
Allow to warm to RT and stir for 2 hours.
Mechanism Check: The hydroxyl group activates and the anti-periplanar alkyl group migrates. Separation of geometric isomers of the oxime prior to rearrangement can improve regioselectivity if needed.
Yield: The major product is 3-(3-pyridyl)azepan-2-one .
Objective: Reduce the aromatic pyridine ring to a piperidine ring while leaving the lactam intact.
Stereochemistry: This step establishes the cis/trans relationship between the rings. Cis-hydrogenation is typically favored.
Reagents:
Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst) - Preferred for minimizing poisoning by amines.
Solvent: Glacial Acetic Acid (AcOH)
Hydrogen Source: H₂ gas (50–100 psi)
Protocol:
Dissolve the lactam in glacial acetic acid in a high-pressure hydrogenation vessel (Parr bomb).
Add PtO₂ (5–10 wt%).
Purge with N₂ (3x) then H₂ (3x).
Stir under 50 psi H₂ at RT for 12–24 hours.
Validation: NMR should show loss of aromatic protons (δ 7.0–9.0 ppm) and appearance of multiplet signals in the aliphatic region (δ 1.5–3.5 ppm).
Filter catalyst carefully (pyrophoric risk) and concentrate to obtain 3-(piperidin-3-yl)azepan-2-one as the acetate salt.
Step 4: Global Reduction (Lactam to Azepane)
Objective: Reduce the carbonyl of the lactam to a methylene group, yielding the final secondary amine.
Alpha-Arylation of Ketones: Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of Heterocycles via Pd-Catalyzed C-N Bond-Forming Reactions. Journal of the American Chemical Society. Link
Beckmann Rearrangement Protocols: Hashimoto, M., et al. (2011). Scalable Synthesis of Lactams via Beckmann Rearrangement using Cyanuric Chloride. Organic Process Research & Development. Link
Pyridine Hydrogenation: Studer, A., et al. (2005). Stereoselective Hydrogenation of Pyridines to Piperidines. Advanced Synthesis & Catalysis. Link
Azepane Scaffold Utility: Smith, A. B., et al. (2014). Design and Synthesis of Azepane-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Link
General Review on Azepane Synthesis: Kaur, M., et al. (2021).[1] Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds. ResearchGate. Link
Application Notes and Protocols: Strategic Functionalization of the Secondary Amine in 2-(Piperidin-3-yl)azepane
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The 2-(Piperidin-3-yl)azepane scaffold is a key structural motif in medicinal chemistry, offering a three-dimensi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 2-(Piperidin-3-yl)azepane scaffold is a key structural motif in medicinal chemistry, offering a three-dimensional architecture that can effectively probe biological space. Its two secondary amine functionalities provide valuable handles for derivatization, enabling the modulation of physicochemical properties and pharmacological activity. However, the presence of two nucleophilic centers of similar reactivity presents a significant synthetic challenge: achieving selective functionalization. This guide provides a comprehensive overview of strategies and detailed protocols for the controlled modification of the secondary amine in 2-(Piperidin-3-yl)azepane, empowering researchers to efficiently generate diverse compound libraries for drug discovery programs. Piperidine-containing compounds are crucial building blocks in the pharmaceutical industry, appearing in a wide array of drugs.[1] Similarly, azepane and its derivatives are important structural motifs in many bioactive molecules.[2][3]
The Chemoselectivity Challenge: A Tale of Two Amines
The core challenge in functionalizing 2-(Piperidin-3-yl)azepane lies in differentiating the piperidine and azepane nitrogens. Direct monofunctionalization is often plagued by mixtures of mono- and di-substituted products, as well as regioisomers. To overcome this, a strategic approach employing orthogonal protecting groups is paramount. This strategy involves the selective protection of one amine, allowing for the clean functionalization of the other, followed by deprotection to reveal the final, selectively modified compound. The choice of protecting groups is critical and should be guided by their stability to the planned functionalization conditions and the orthogonality of their cleavage conditions.[4]
Strategic Overview: The Orthogonal Protection-Functionalization-Deprotection Pathway
Our recommended strategy follows a logical three-stage workflow. This ensures high yields and purity of the desired monofunctionalized product.
Caption: General workflow for selective functionalization.
Part 1: Orthogonal Protection of one Secondary Amine
The initial and most critical step is the selective protection of one of the secondary amines. The choice of protecting group will dictate the subsequent reaction conditions that can be employed. Here, we present protocols for the introduction of two commonly used and versatile protecting groups: tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).
Protocol 1.1: Mono-Boc Protection of 2-(Piperidin-3-yl)azepane
The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.
Causality: By using a stoichiometric amount of di-tert-butyl dicarbonate (Boc)₂O at low temperatures, we can favor the formation of the mono-protected product. The slight difference in steric hindrance and basicity between the two amines might offer a degree of regioselectivity, though chromatographic separation of regioisomers may be necessary.
Experimental Protocol:
Dissolve 2-(Piperidin-3-yl)azepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/mmol).
Cool the solution to 0 °C in an ice bath.
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq) in the same solvent dropwise over 30 minutes.
Add triethylamine (Et₃N) (1.1 eq) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the mono-Boc protected regioisomers.
Reagent
Molar Ratio
Purpose
2-(Piperidin-3-yl)azepane
1.0
Starting material
Di-tert-butyl dicarbonate
1.0-1.1
Boc protecting agent
Triethylamine
1.1
Base to neutralize acid
Dichloromethane/THF
-
Solvent
Protocol 1.2: Mono-Cbz Protection of 2-(Piperidin-3-yl)azepane
The Cbz group is another valuable protecting group, stable to acidic and basic conditions and readily cleaved by hydrogenolysis.
Causality: Similar to Boc protection, controlling the stoichiometry of benzyl chloroformate (Cbz-Cl) is key to achieving mono-protection. The use of a mild base like sodium bicarbonate helps to neutralize the HCl generated during the reaction without promoting side reactions.
Experimental Protocol:
Dissolve 2-(Piperidin-3-yl)azepane (1.0 eq) in a biphasic solvent system of THF and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1, 20 mL/mmol).
Cool the mixture to 0 °C.
Add benzyl chloroformate (Cbz-Cl) (1.0-1.1 eq) dropwise while vigorously stirring.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction by TLC or LC-MS.
Once the starting material is consumed, separate the organic layer.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
Purify the crude product by flash column chromatography to separate the mono-Cbz protected isomers.
Reagent
Molar Ratio
Purpose
2-(Piperidin-3-yl)azepane
1.0
Starting material
Benzyl chloroformate
1.0-1.1
Cbz protecting agent
Sodium bicarbonate
Excess
Base
THF/Water
-
Solvent
Part 2: Functionalization of the Unprotected Secondary Amine
With one amine selectively protected, the remaining secondary amine is now available for a wide range of functionalization reactions. Below are detailed protocols for common and synthetically valuable transformations.
Protocol 2.1: N-Acylation
N-acylation is a fundamental transformation to introduce amide functionalities, which are prevalent in bioactive molecules.
Causality: The unprotected secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (acid chloride or anhydride). The presence of a non-nucleophilic base is crucial to scavenge the acidic byproduct.
Experimental Protocol:
Dissolve the mono-protected 2-(Piperidin-3-yl)azepane (1.0 eq) in an anhydrous aprotic solvent like DCM or N,N-dimethylformamide (DMF) (10 mL/mmol).
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5 eq).
Cool the solution to 0 °C.
Add the desired acid chloride or anhydride (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2-12 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the product by column chromatography or recrystallization.
Reagent
Molar Ratio
Purpose
Mono-protected substrate
1.0
Starting material
Acid chloride/anhydride
1.1
Acylating agent
DIPEA/Et₃N
1.5
Base
DCM/DMF
-
Solvent
Protocol 2.2: Reductive Amination
Reductive amination is a powerful and versatile method for N-alkylation, forming C-N bonds by the reduction of an in-situ formed iminium ion.[5][6][7] This method is often preferred over direct alkylation with alkyl halides to avoid over-alkylation.[8]
Causality: The secondary amine reacts with an aldehyde or ketone to form an iminium ion, which is then reduced by a mild reducing agent that selectively reduces the C=N bond in the presence of the carbonyl group.[5] Sodium triacetoxyborohydride is a particularly effective reagent for this transformation.
Experimental Protocol:
Dissolve the mono-protected 2-(Piperidin-3-yl)azepane (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a chlorinated solvent such as 1,2-dichloroethane (DCE) or DCM (20 mL/mmol).
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.
Stir the reaction mixture for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
Separate the organic layer and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purify the product by flash chromatography.
Reagent
Molar Ratio
Purpose
Mono-protected substrate
1.0
Starting material
Aldehyde/Ketone
1.2
Alkylating precursor
Sodium triacetoxyborohydride
1.5
Reducing agent
1,2-Dichloroethane
-
Solvent
Protocol 2.3: Buchwald-Hartwig Amination
For the introduction of aryl or heteroaryl substituents, the Buchwald-Hartwig cross-coupling reaction is a highly efficient and general method.
Causality: This palladium-catalyzed cross-coupling reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the N-aryl bond and regenerate the catalyst.
Experimental Protocol:
To an oven-dried reaction vessel, add the mono-protected 2-(Piperidin-3-yl)azepane (1.0 eq), the aryl or heteroaryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
Add an anhydrous, deoxygenated solvent such as toluene or dioxane (10 mL/mmol).
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
Purify the product by column chromatography.
Reagent
Molar Ratio
Purpose
Mono-protected substrate
1.0
Starting material
Aryl/Heteroaryl halide
1.1
Arylating agent
Palladium catalyst
0.02-0.05
Catalyst
Phosphine ligand
0.04-0.10
Ligand
Base (e.g., Cs₂CO₃)
2.0
Base
Toluene/Dioxane
-
Solvent
Part 3: Deprotection to Reveal the Final Product
The final step is the removal of the protecting group to yield the desired selectively functionalized 2-(Piperidin-3-yl)azepane derivative. The choice of deprotection method is dictated by the protecting group used.
Caption: Deprotection strategies for Boc and Cbz groups.
Protocol 3.1: Boc Deprotection
Experimental Protocol:
Dissolve the Boc-protected, functionalized intermediate in DCM (10 mL/mmol).
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
Stir the reaction at room temperature for 1-4 hours.
Monitor the deprotection by TLC or LC-MS.
Concentrate the reaction mixture under reduced pressure.
To obtain the free base, dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of NaHCO₃ or NaOH until pH > 10.
Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate to afford the final product.
Protocol 3.2: Cbz Deprotection
Experimental Protocol:
Dissolve the Cbz-protected, functionalized intermediate in a protic solvent such as methanol (MeOH) or ethanol (EtOH) (20 mL/mmol).
Add palladium on carbon (Pd/C, 10% w/w) (5-10 mol% Pd).
Evacuate and backfill the reaction vessel with hydrogen gas (H₂) (balloon or Parr shaker).
Stir the reaction vigorously at room temperature for 4-16 hours.
Monitor the reaction by TLC or LC-MS.
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
Concentrate the filtrate to yield the deprotected product.
Conclusion and Future Perspectives
The strategic functionalization of the 2-(Piperidin-3-yl)azepane scaffold through an orthogonal protection-functionalization-deprotection sequence is a robust and reliable approach for the synthesis of diverse and novel chemical entities. The protocols detailed herein provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. Future advancements may focus on the development of regioselective catalytic methods that obviate the need for protecting groups, further streamlining the synthesis of these important compounds. The continued exploration of novel functionalization reactions will undoubtedly expand the accessible chemical diversity, paving the way for the discovery of new therapeutic agents.
References
Hu, Y., et al. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 57(48), 15847-15851. [Link]
Gevorgyan, V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5248. [Link]
Ojima, I., et al. (2021). Functionalized polyamine synthesis with photoredox catalysis. ChemRxiv. [Link]
Donohoe, T. J., et al. (2016). Rapid Assembly of Saturated Nitrogen Heterocycles in One‐Pot: Diazo‐Heterocycle “Stitching” by N–H Insertion and Cyclization. Angewandte Chemie International Edition, 55(36), 10835-10839. [Link]
Davies, H. M. L., et al. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 57(1), 4236-4240. [Link]
Baran, P. S., et al. (2022). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. ePrints Soton. [Link]
Furman, B., et al. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry, 9, 658841. [Link]
Nagasaka, T., et al. (1998). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (21), 3515-3520. [Link]
Kieć-Kononowicz, K., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5564-5575. [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Kent, S. B. H., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. [Link]
Orru, R. V. A., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6598. [Link]
S. G. Agalov, et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 14(9), 894. [Link]
Li, C.-J., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 16(18), 2638-2642. [Link]
Wirth, T. (2015). Chemoselectivity and the Curious Reactivity Preferences of Functional Groups. Angewandte Chemie International Edition, 54(43), 12598-12611. [Link]
Aeyad, T. (2016). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]
Al-Majid, A. M., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7891. [Link]
Yi, C. S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5689-5698. [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
Kumar, A., et al. (2023). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Results in Chemistry, 5, 100839. [Link]
Sumper, M., et al. (2015). Chemoselective silicification of synthetic peptides and polyamines. Journal of Peptide Science, 21(1), 2-9. [Link]
Dawson, P. E., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. [Link]
Kocienski, P. J. (2005). Nitrogen Protecting Groups: Recent Developments and New Applications. In Protecting Groups (3rd ed., pp. 187-243). Thieme. [Link]
Igarashi, K., et al. (2021). Unique Chemistry, Intake, and Metabolism of Polyamines in the Central Nervous System (CNS) and Its Body. International Journal of Molecular Sciences, 22(15), 8193. [Link]
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
Singh, V. K., et al. (2007). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Tetrahedron, 63(17), 3584-3596. [Link]
Shimizu, K., et al. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 10(33), 6749-6754. [Link]
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Application Notes and Protocols: Incorporating 2-(Piperidin-3-yl)azepane into Peptide Mimetics
Introduction: The Quest for Structural Stability and Enhanced Functionality in Peptide Therapeutics Peptide-based therapeutics offer significant promise in drug discovery due to their high specificity and potency.[1] How...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Structural Stability and Enhanced Functionality in Peptide Therapeutics
Peptide-based therapeutics offer significant promise in drug discovery due to their high specificity and potency.[1] However, their clinical utility is often hampered by poor metabolic stability and limited conformational control.[2] A leading strategy to overcome these limitations is the development of peptidomimetics, which involves the incorporation of non-natural amino acid scaffolds to enforce specific secondary structures and enhance resistance to proteolytic degradation.[2][3]
This guide provides a comprehensive overview and detailed protocols for the incorporation of a novel bicyclic diamine scaffold, 2-(Piperidin-3-yl)azepane, into peptide chains. This constrained scaffold is designed to induce specific turns and folds within a peptide, thereby enhancing its biological activity and stability. We will delve into the synthesis of the orthogonally protected building block, its incorporation into a model peptide using solid-phase peptide synthesis (SPPS), and subsequent analytical and biological characterization.
The Rationale for Employing 2-(Piperidin-3-yl)azepane
The 2-(Piperidin-3-yl)azepane scaffold offers a unique conformational rigidity due to its fused ring system. This rigidity can pre-organize the peptide backbone into a desired conformation, potentially increasing its binding affinity to a biological target. Furthermore, the introduction of this non-natural, sterically hindered moiety is expected to confer significant resistance to enzymatic degradation.
Synthesis of the Orthogonally Protected 2-(Piperidin-3-yl)azepane Building Block
A critical prerequisite for incorporating 2-(Piperidin-3-yl)azepane into a peptide using Fmoc-based SPPS is the availability of an orthogonally protected derivative. This ensures selective deprotection and coupling at the desired amine group during peptide elongation. Here, we propose a synthetic route to N-Fmoc-N'-Boc-2-(Piperidin-3-yl)azepane, leveraging established methods for the synthesis of its precursors.[4][5]
Proposed Synthetic Pathway:
Caption: Proposed synthetic route for N-Fmoc-N'-Boc-2-(Piperidin-3-yl)azepane.
Protocol 1: Synthesis of N-Fmoc-N'-Boc-2-(Piperidin-3-yl)azepane
This protocol outlines a proposed multi-step synthesis.
Part A: Synthesis of (R)-3-Boc-aminopiperidine
Chiral Resolution and Functional Group Transformations: Starting from N-Cbz-3-piperidinecarboxylic acid, perform a chiral resolution using R-phenylethylamine.
Amidation and Hofmann Rearrangement: Convert the carboxylic acid to a primary amide, followed by a Hofmann rearrangement to yield the 3-amino group.
Boc Protection and Cbz Deprotection: Protect the newly formed amine with a Boc group and subsequently remove the Cbz group by hydrogenolysis to yield (R)-3-Boc-aminopiperidine.[4]
Part B: Synthesis of N-Boc-2-methoxyazepane
Boc Protection: Protect the commercially available azepan-2-one with a Boc group.
Reduction: Reduce the lactam to the corresponding cyclic ether, N-Boc-2-methoxyazepane, using a suitable reducing agent.
Part C: Coupling and Orthogonal Protection
Reductive Amination: Couple (R)-3-Boc-aminopiperidine with N-Boc-2-methoxyazepane via reductive amination to form N-Boc-2-(piperidin-3-yl)azepane.
Selective Fmoc Protection: React the resulting diamine with Fmoc-OSu under carefully controlled conditions to selectively protect the less sterically hindered secondary amine of the azepane ring, yielding the target N-Fmoc-N'-Boc-2-(Piperidin-3-yl)azepane.
Solid-Phase Peptide Synthesis (SPPS) Incorporating the Bicyclic Diamine
The following protocol details the manual solid-phase synthesis of a model pentapeptide, Ac-Tyr-Gly-Gly-Phe-(Diamine)-NH2, incorporating the N-Fmoc-N'-Boc-2-(Piperidin-3-yl)azepane scaffold.
Caption: Solid-Phase Peptide Synthesis workflow for the model peptide.
Protocol 2: SPPS of Ac-Tyr-Gly-Gly-Phe-(Diamine)-NH2
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF and DCM.
Scaffold Coupling:
Pre-activate a solution of N-Fmoc-N'-Boc-2-(Piperidin-3-yl)azepane (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF for 5 minutes.
Add the activated solution to the resin and agitate for 2 hours. The use of HATU is recommended for this sterically hindered coupling.
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
Peptide Elongation:
Perform subsequent Fmoc deprotection and amino acid couplings for Phe, Gly, Gly, and Tyr(tBu) using standard HBTU/HOBt/DIEA activation. Double coupling may be necessary for the amino acid coupled directly to the sterically hindered diamine scaffold.
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 3 hours.
Peptide Precipitation and Purification:
Filter the resin and precipitate the crude peptide in cold diethyl ether.
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Purify the crude peptide by reverse-phase HPLC (RP-HPLC).[6][7]
Analytical Characterization of the Peptidomimetic
Thorough characterization is essential to confirm the identity and purity of the synthesized peptidomimetic.
Technique
Parameter
Expected Result
RP-HPLC
Purity
>95% after purification
Mass Spectrometry (ESI-MS)
Molecular Weight
Observed mass should match the calculated mass of the target peptide.
Tandem MS (MS/MS)
Sequence Confirmation
Fragmentation pattern should confirm the amino acid sequence and the presence of the diamine scaffold.
¹H NMR
Structural Integrity
Characteristic peaks for aromatic protons of Phe and Tyr, backbone amide protons, and distinct signals for the piperidin-azepane scaffold protons. 2D NMR (COSY, TOCSY, NOESY) can be used to assign protons and confirm the conformation.[8][9][10]
Biological Evaluation: Assessing Stability and Activity
The incorporation of the 2-(Piperidin-3-yl)azepane scaffold is hypothesized to enhance proteolytic stability and receptor binding affinity.
Caption: Logical workflow for the biological evaluation of the peptidomimetic.
Sample Preparation: Prepare solutions of the model peptide and a control peptide (e.g., Ac-Tyr-Gly-Gly-Phe-Lys-NH2) at a concentration of 1 mg/mL in 50 mM ammonium bicarbonate buffer (pH 8.0).
Enzyme Addition: Add trypsin to each peptide solution at a 1:50 (w/w) enzyme-to-substrate ratio.
Incubation: Incubate the reactions at 37°C.
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the digestion by adding 1% TFA.
HPLC-MS Analysis: Analyze the samples by RP-HPLC-MS to quantify the amount of remaining intact peptide.
Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life of each peptide.
Protocol 4: Receptor Binding Assay
This is a general protocol for a competitive radioligand binding assay. The specific receptor and radioligand will depend on the therapeutic target of interest.
Membrane Preparation: Prepare cell membranes expressing the target receptor.
Assay Setup: In a 96-well plate, add the cell membranes, a constant concentration of a suitable radioligand, and varying concentrations of the unlabeled peptidomimetic or a known reference ligand.
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The incorporation of the 2-(Piperidin-3-yl)azepane scaffold represents a promising strategy for the development of novel peptide mimetics with enhanced structural stability and potentially improved biological activity. The protocols outlined in this guide provide a framework for the synthesis, purification, characterization, and biological evaluation of these modified peptides. While the synthesis of the orthogonally protected diamine building block presents a synthetic challenge, the potential benefits in terms of drug-like properties warrant further investigation.
References
CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P
CN105130879A - Preparation method of (R)
Synthesis of Orthogonally Protected Labionin - PMC - PubMed Central - NIH. [Link]
Synthesis of N,N'-disubstituted 3-aminobenzo[c] and [d]azepin-2-ones as potent and specific farnesyl transferase inhibitors - PubMed. [Link]
Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines - PubMed. [Link]
Synthesis of Peptide Disulfide-Bond Mimics by Using Fully Orthogonally Protected Diaminodiacids - PubMed. [Link]
How to purify hydrophilic peptides - Why won't my peptide stick to my column? - Biotage. [Link]
HPLC Analysis and Purification of Peptides - PMC. [Link]
Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC - NIH. [Link]
2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC - PubMed Central. [Link]
How can one use 1H-NMR (1D) to validate the cyclic nature of the unknown peptide? - ResearchGate. [Link]
HPLC Purification of Peptides | Protocols.io. [Link]
Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells - NIH. [Link]
Versatile and Rapid Digestion Protocols for Biopharmaceutical Characterization Using RapiZyme™ Trypsin - Waters Corporation. [Link]
Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) - ResearchGate. [Link]
NMR in structural determination of proteins and peptides - NMIMS Pharmacy. (URL not available)
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (URL not available)
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. [Link]
peptide nmr. (URL not available)
Clean and Complete Protein Digestion with an Autolysis Resistant Trypsin for Peptide Mapping | Journal of Proteome Research - ACS Publications. [Link]
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC - NIH. [Link]
Peptidomimetics, a synthetic tool of drug discovery - PMC - NIH. [Link]
Proton NMR studies of peptide conformations P BALARAM - Indian Academy of Sciences. [Link]
Design and Ribosomal Incorporation of Noncanonical Disulfide-Directing Motifs for the Development of Multicyclic Peptide Libraries - PubMed. [Link]
Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9 | Request PDF - ResearchGate. [Link]
Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC. [Link]
Approved Peptide-based Therapeutics and Recent Relevance with Drug Discovery. [Link]
Peptide drug discovery: an update on the market and recent advances. [Link]
Improving reaction yields for 2-(Piperidin-3-yl)azepane synthesis
Welcome to the technical support center for the synthesis of 2-(Piperidin-3-yl)azepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-(Piperidin-3-yl)azepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this synthesis. The content is structured to address specific challenges you may encounter, ensuring a logical and scientifically grounded approach to improving your reaction yields.
Introduction to the Synthetic Challenge
The synthesis of 2-(Piperidin-3-yl)azepane, a scaffold of interest in medicinal chemistry, presents unique challenges primarily due to the coupling of two saturated heterocyclic rings. Achieving high yields requires careful control over reaction conditions to prevent side reactions and to manage the reactivity of the nitrogen atoms. This guide will focus on two plausible and robust synthetic strategies:
Strategy A: Reductive Amination
Strategy B: Amide Coupling followed by Reduction
We will break down each strategy into key stages, from the protection of starting materials to the final deprotection and purification, offering expert insights into overcoming common obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 2-(Piperidin-3-yl)azepane?
A1: The main difficulties lie in achieving a clean and high-yield coupling of the piperidine and azepane moieties. Issues such as over-alkylation, low reactivity of precursors, difficult purification of the final diamine product, and the need for efficient protecting group strategies are common hurdles.
Q2: Which synthetic strategy, Reductive Amination or Amide Coupling, is generally preferred?
A2: The choice depends on the available starting materials and downstream processing capabilities. Reductive amination is often more direct but can be prone to over-alkylation.[1] Amide coupling followed by reduction is a longer route but can be more controlled, though the amide reduction step can be challenging.
Q3: Why is purification of the final product, 2-(Piperidin-3-yl)azepane, often difficult?
A3: As a diamine, the final product is typically highly polar and water-soluble, making extraction from aqueous work-ups inefficient. It can also adhere strongly to silica gel during column chromatography. Specialized purification techniques, such as ion-exchange chromatography or crystallization as a salt, are often necessary.[2][3]
Q4: What are the most common protecting groups for the piperidine and azepane nitrogens?
A4: The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are most common.[4] The Boc group is acid-labile, while the Cbz group is typically removed by catalytic hydrogenolysis.[4][5] Their orthogonal nature allows for selective deprotection if needed.[6]
Troubleshooting Guide: Synthesis of 2-(Piperidin-3-yl)azepane
This section is organized by synthetic strategy and the specific problems you might encounter.
Strategy A: Reductive Amination
This approach involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine.[7][8] For our target molecule, this would typically involve reacting N-protected piperidine-3-carbaldehyde with N-protected 2-aminoazepane.
Caption: Workflow for Amide Coupling and Reduction.
Question: The formation of the amide intermediate is inefficient. What could be wrong?
Answer: Low yields in amide coupling often point to issues with the activation of the carboxylic acid or the stability of the reagents.
Choice of Coupling Reagent:
Solution: For hindered or less reactive amines, stronger coupling reagents may be necessary. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective modern coupling reagent. [9]Older methods using DCC (N,N'-Dicyclohexylcarbodiimide) can also work but produce a urea byproduct that can be difficult to remove.
[10]* Use of Additives:
Solution: The addition of 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and reduce racemization, especially if your piperidine precursor has a chiral center.
[10][11]* Base Selection:
Solution: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to scavenge the acid produced during the reaction without interfering with the coupling reagents.
[11]
Parameter
Recommendation
Rationale
Coupling Reagent
HATU or HBTU/HOBt
Highly efficient and minimize side reactions. [9][11]
Base
DIPEA or 2,4,6-Collidine
Non-nucleophilic bases that do not compete with the amine substrate. [11]
Solvent
N,N-Dimethylformamide (DMF) or DCM
Good solvents for dissolving reagents and facilitating the reaction.
| Temperature | 0 °C to room temperature | Starting at a lower temperature can help control exotherms and minimize side reactions. |
Question: I am struggling to fully reduce the amide intermediate to the amine. My reaction either stalls or requires harsh conditions that lead to decomposition.
Answer: Amide reduction is a challenging transformation that requires powerful reducing agents.
Choice of Reducing Agent:
Solution: Lithium aluminum hydride (LiAlH₄) is the classic reagent for this transformation. It is highly reactive and requires strictly anhydrous conditions. Borane (BH₃), often used as a complex with THF (BH₃·THF), is a good alternative that can sometimes be more selective.
Reaction Conditions:
Solution: These reductions often require elevated temperatures (refluxing in THF, for example). Ensure your protecting groups are stable to these conditions. The Boc group can be labile to some Lewis acidic reducing agents or prolonged heat. The Cbz group is generally stable to these conditions.
Work-up Procedure:
Solution: The work-up for LiAlH₄ reactions (e.g., Fieser workup) must be performed carefully to quench the excess reagent and precipitate the aluminum salts, which can otherwise complicate purification.
Final Deprotection and Purification
Question: The deprotection step is giving a complex mixture, and I am having trouble isolating the pure 2-(Piperidin-3-yl)azepane.
Answer: This is a common final-step challenge.
Deprotection Strategy:
If using N-Boc and N-Cbz: A one-pot deprotection can be achieved by first treating with a strong acid like HCl in dioxane to remove the Boc group, followed by catalytic hydrogenation (e.g., H₂ over Pd/C) to remove the Cbz group. [4]This avoids isolating the intermediate mono-protected amine.
Catalyst Poisoning: If the hydrogenation for Cbz removal is slow, your catalyst may be poisoned. Ensure the substrate is free of any sulfur-containing impurities or other catalyst poisons.
Purification of the Final Diamine:
Avoid Silica Gel Chromatography if Possible: The basic nitrogens will likely streak on the column, leading to poor separation and low recovery.
Crystallization as a Salt: The most reliable method is often to precipitate the final product as a dihydrochloride or other salt. This not only purifies the compound but also provides a stable, crystalline solid. To do this, dissolve the crude free-base in a solvent like methanol or isopropanol and bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent like diethyl ether.
Ion-Exchange Chromatography: This is another powerful technique for purifying polar amines.
References
D. A. Horton, G. T. Bourne, M. L. Smythe, "The Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride [STAB]", Chemical Reviews, 103(4), 893-930 (2003).
C. F. Lane, "Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups", Synthesis, 1975(3), 135-146.
A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, R. D. Shah, "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Expedient Procedure", The Journal of Organic Chemistry, 61(11), 3849-3862 (1996).
E. Valeur, M. Bradley, "Amide bond formation: beyond the myth of coupling reagents", Chemical Society Reviews, 38, 606-631 (2009).
S. G. Alvarez, M. T. Alvarez, "A Practical Guide to Reductive Amination", Organic Process Research & Development, 1(6), 365-366 (1997).
BenchChem, "Troubleshooting Reductive Amin
Aapptec Peptides, "Coupling Reagents".
Bachem, "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives", (2024).
R. K. Sharma, et al., "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents", Tetrahedron Letters, 54(38), 5239-5243 (2013).
W. C. Still, M. Kahn, A. Mitra, "Rapid chromatographic technique for preparative separations with moderate resolution", The Journal of Organic Chemistry, 43(14), 2923-2925 (1978).
P. G. M. Wuts, "Greene's Protective Groups in Organic Synthesis, 5th Edition", John Wiley & Sons, (2014).
BenchChem, "The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group", (2025).
J&K Scientific LLC, "BOC Protection and Deprotection", (2025).
M. G. Natchus, et al., "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives", Organic Letters, 5(21), 3843-3846 (2003).
I. Schiffers, et al., "Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine", Organic Process Research & Development, 26(10), 2291-2305 (2022).
S. Han, et al., "One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines", Molecules, 24(18), 3368 (2019).
S. Y. Chen, et al., "Diamine Biosynthesis: Research Progress and Application Prospects", Applied and Environmental Microbiology, 86(20), e01626-20 (2020).
Google Patents, "Diamine purific
Master Organic Chemistry, "Amine Protection and Deprotection".
Total Synthesis, "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism".
Technical Support Center: Overcoming Steric Hindrance in Piperidine-Azepane Coupling
Status: Operational Ticket ID: STER-PIP-AZE-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Steric Wall" You are likely here because a standard EDC/HOBt or even H...
You are likely here because a standard EDC/HOBt or even HATU coupling failed to yield product between your piperidine and azepane derivatives.
The Root Cause:
Coupling a piperidine (a rigid, chair-conformation secondary amine) with an azepane (a fluxional, 7-membered ring) presents a unique thermodynamic and kinetic challenge.
Conformational Entropy: Azepanes possess high conformational mobility (twist-chair/twist-boat). Freezing this motion into a bond incurs a high entropic penalty.
1,3-Diaxial Clash: If your piperidine is 2- or 4-substituted, the approach vector to the electrophile is blocked by the ring hydrogens.
Nucleophilicity: Secondary amines in hindered rings are poor nucleophiles. They struggle to attack bulky active esters (like OBt/OAt esters) before the active ester decomposes.
This guide provides three tiers of protocols to breach this barrier, moving from optimized standard reagents to "nuclear" options.
Module A: The Amide Linkage (C=O Bond)
Decision Matrix: Selecting the Right Activation Strategy
Use this logic flow to determine your starting point. Do not waste time with carbodiimides (EDC/DCC) for this specific coupling.
Figure 1: Decision matrix for amide coupling reagents based on steric demand.
Protocol A: The T3P System (Propanephosphonic Acid Anhydride)
Best for: Moderate sterics where epimerization (racemization) of the azepane alpha-center is a concern.
Why it works: T3P forms a mixed anhydride that is less bulky than HATU's active ester but highly reactive. It captures the amine faster than the rate of epimerization.
Step-by-Step:
Dissolve Carboxylic Acid (1.0 equiv) and Piperidine derivative (1.1 equiv) in EtOAc or 2-MeTHF (3–5 mL/mmol). Note: T3P works best in non-polar solvents, unlike HATU.
Cool to 0 °C.
Add DIPEA (3.0 equiv).
Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.
Allow to warm to RT. If no reaction after 4h, heat to 50 °C.
Workup: Wash with water. T3P byproducts are water-soluble (no column needed for byproducts).[1]
Protocol B: The "Nuclear Option" – Ghosez’s Reagent
Best for: Extreme steric hindrance where HATU/COMU fail.
Why it works: It converts the acid into an Acid Chloride (or fluoride) in situ under neutral conditions. The chloride is a tiny leaving group (atomic radius ~100 pm) compared to the massive OBt/OAt esters (~500 pm), allowing the hindered piperidine to access the carbonyl carbon.
Step-by-Step:
Dry your glassware. Flame-dry a flask under Argon.
Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM .
Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv) at 0 °C.
Stir at RT for 1–2 hours. Monitor by TLC: The acid spot should disappear (converted to acid chloride).
Crucial Step: Do not isolate. Add the Piperidine (1.2 equiv) and DIPEA (2.0 equiv) dissolved in DCM directly to the reaction mixture.
Reflux for 4–12 hours if necessary.
Module B: The C-N Linkage (Buchwald-Hartwig)[2][3]
The Challenge: Palladium Death
Coupling a Piperidine (nucleophile) to a halogenated Azepane (electrophile) via Pd-catalysis often fails at the Reductive Elimination step. The bulky rings prevent the Pd center from expelling the product, leading to beta-hydride elimination or catalyst decomposition.
Recommended System: The "RuPhos" & "PEPPSI" Protocols
Component
Recommendation
Technical Rationale
Ligand
RuPhos or BrettPhos
RuPhos is specifically engineered for secondary amines. Its bulk promotes reductive elimination, while its electron richness facilitates oxidative addition.[2]
Pre-Catalyst
Pd-PEPPSI-IPr
The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is highly stable in air and activates easily. It is superior for hindered alkyl-alkyl/aryl couplings.
Base
NaOtBu or Cs2CO3
Use NaOtBu for speed (strong base). Use Cs2CO3 if functional groups are sensitive (esters/nitriles present).
Experimental Protocol (Pd-PEPPSI-IPr Method)
Step-by-Step:
Charge the Reactor: In a glovebox or under strict Argon flow, add:
Solvent: Add anhydrous DME (Dimethoxyethane) or Toluene . Concentration is key: Keep it high (0.5 M to 1.0 M) to force bimolecular collisions.
Temperature: Heat to 80–100 °C .
Troubleshooting: If conversion stalls, add 1.0 equiv of LiOtBu as an additive to break up amine aggregates.
Mechanistic Visualization
Understanding where the reaction fails allows you to choose the right fix.
Figure 2: The Catalytic Cycle. Note that for hindered piperidines, the 'Amine Binding' to 'Reductive Elimination' transition is the critical failure point, requiring bulky ligands like RuPhos to force the product off the metal.
FAQ: Troubleshooting Specific Scenarios
Q1: I am seeing significant epimerization of my chiral azepane carboxylic acid.
Fix: Switch immediately to T3P (Protocol A) and use 2,4,6-collidine instead of DIPEA/TEA. Collidine is a weaker base that minimizes proton abstraction at the alpha-position while still neutralizing the acid byproduct.
Q2: My reaction turns black and precipitates palladium immediately.
Fix: This is "Pd black" formation, indicating ligand dissociation. Your ligand is not bulky or electron-rich enough to stabilize the Pd center. Switch to BrettPhos or tBuXPhos and lower the temperature slightly (to 80 °C). Ensure your solvent is rigorously degassed.
Q3: Can I use HATU if I just heat it more?
Fix: generally, No . Heating HATU reactions with hindered amines often leads to "guanidinylation" of the amine (the amine reacts with the HATU reagent itself rather than the acid). If HATU fails at RT, move to Ghosez's reagent rather than heating.
Q4: My piperidine has a Boc group on the ring nitrogen; will Ghosez's reagent affect it?
Fix: No. Ghosez's reagent is compatible with Boc and Cbz groups under standard conditions. However, it will react with alcohols and thiols, so protect those first.
References
Ghosez's Reagent Protocol
Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[4][5]
Technical Support Center: Stability of Azepane Derivatives in Solution
Introduction: The Azepane Stability Paradox Azepane (hexamethyleneimine) derivatives are critical pharmacophores in drug development, found in agents like setmelanotide and balovaptan . While the seven-membered ring is t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Azepane Stability Paradox
Azepane (hexamethyleneimine) derivatives are critical pharmacophores in drug development, found in agents like setmelanotide and balovaptan . While the seven-membered ring is thermodynamically stable compared to smaller strained rings (like aziridine), it presents unique solution-phase challenges.
The "Azepane Paradox" lies in its conformational flexibility . Unlike the rigid piperidine (six-membered) ring, azepane exists in a dynamic equilibrium of twist-chair and twist-boat conformations. This entropic freedom exposes the nitrogen lone pair to electrophilic attack (oxidation) and facilitates interaction with atmospheric CO₂ (carbamate formation) more readily than sterically hindered counterparts.
This guide moves beyond generic advice to address the specific physicochemical liabilities of the azepane scaffold.
Module 1: Chemical Stability & Degradation Mechanisms
Q1: Why is my azepane solution turning yellow upon storage?
Diagnosis:N-Oxidation .
Mechanism: The secondary or tertiary amine nitrogen in the azepane ring is electron-rich. In the presence of dissolved oxygen, peroxides (often found in uninhibited ethers or aged PEG), or light, the nitrogen undergoes oxidation to form an N-oxide .
Causality: N-oxides are often chromophores or precursors to conjugated degradation products (via Cope elimination or Polonovski-type rearrangements) that absorb blue light, appearing yellow.
Risk Factor: High pH accelerates this, as the free base is more nucleophilic than the protonated salt.
Q2: I see "ghost peaks" in my HPLC that disappear after acidification. What are they?
Diagnosis:Carbamate Formation (CO₂ Adducts) .
Mechanism: Secondary azepanes react reversibly with atmospheric CO₂ to form carbamic acid/carbamates.
Reaction:
Impact: These adducts alter the retention time and molecular weight (
) in LC-MS. Because the reaction is reversible and pH-dependent, acidic mobile phases often decompose the carbamate back to the parent amine on-column, causing "ghost" or broad peaks.
Q3: Is the 7-membered ring susceptible to hydrolysis?
Diagnosis:Generally No, with exceptions.Mechanism: The all-carbon azepane ring is hydrolytically stable. However, azepan-2-ones (lactams) or derivatives with exocyclic esters/amides are susceptible.
Critical Note: Strong oxidative conditions (e.g., presence of metal ions like Fe³⁺ or Cu²⁺) can trigger ring contraction or ring opening, though this is rare under standard storage conditions.
Module 2: Troubleshooting Guide
Use this decision matrix to identify the root cause of instability.
Symptom
Probable Cause
Verification Step (Self-Validating)
Remediation
Yellowing of Solution
N-Oxidation
LC-MS: Check for M+16 peak. Redox Test: Add mild reducing agent (e.g., sodium metabisulfite); color may not revert, but progression stops.
Store under Argon/Nitrogen. Use antioxidant (Ascorbic acid, 0.1%).
Drifting Retention Time
pH drift / CO₂ absorption
pH Check: Measure pH. If lower than initial, CO₂ absorption is likely. Degassing: Sparge with N₂ for 30 mins; re-run HPLC.
Use buffered solvents (Phosphate/Ammonium Acetate). Avoid unbuffered water/organic mixes.
New Impurity (+44 Da)
Carbamate Formation
Acid Wash: Acidify sample to pH < 3. If peak disappears, it is a carbamate.
Store in tightly sealed vials with minimal headspace.
Precipitation
Salt Disproportionation
Dilution Test: Dilute 10x with water. If precipitate dissolves, it's likely the free base precipitating due to pH shift.
Maintain pH at least 2 units below pKa (Azepane pKa 11).
Caption: Primary instability pathways for azepane derivatives: N-oxidation (irreversible) and Carbamate formation (reversible).
Figure 2: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing solution-phase instability symptoms.
Module 4: Experimental Protocols
Protocol A: Forced Degradation Profiling
Purpose: To determine the intrinsic stability of your specific azepane derivative.
Preparation: Prepare a 1 mg/mL stock solution of the azepane derivative in acetonitrile/water (50:50).
Stress Conditions:
Oxidative: Add 3% H₂O₂. Incubate at RT for 4 hours. (Target: N-oxide formation).[1]
Acidic: Add 0.1 N HCl. Heat at 60°C for 4 hours. (Target: Hydrolysis of side chains).
Basic: Add 0.1 N NaOH. Heat at 60°C for 4 hours. (Target: Base-catalyzed degradation).
Photolytic: Expose to UV light (ICH Q1B conditions) for 24 hours.
Analysis: Neutralize samples and analyze via HPLC-UV (254 nm) and LC-MS.
Acceptance: A mass balance >90% indicates good stability. Loss >10% requires formulation stabilization (see Module 2).
Protocol B: Self-Validating Buffer Selection
Purpose: To prevent pH drift and CO₂ absorption.
Selection: Choose a buffer with a pKa close to the desired pH. For azepanes (pKa ~11), maintaining a lower pH (e.g., pH 7-8) ensures protonation, protecting the nitrogen lone pair from oxidation and CO₂.
Recommended Buffer: 20 mM Ammonium Bicarbonate (pH 7.8) or Phosphate Buffer (pH 7.0).
Validation:
Measure pH of the buffer solution.
Sparge with air for 1 hour.
Re-measure pH. If
, the buffer capacity is insufficient. Increase concentration to 50 mM.
References
Vertex AI Search. (2025). Stability issues of 1,4-Oxazepane-6-sulfonamide in solution. Benchchem. 2
Vertex AI Search. (2020). Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides. Semantic Scholar. 1
Vertex AI Search. (2025). Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. ResearchGate. 3
Vertex AI Search. (2025). Selenium Dioxide Oxidations of Dialkyl-3 H -Azepines: The First Synthesis of 2-Azatropone from Oxidation of 2,5-Di- tert -butyl-3 H. ResearchGate. 4
Vertex AI Search. (2025). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. ResearchGate. 5
Beyond the Six-Membered Ring: Azepane vs. Piperidine Scaffolds in Drug Design
[1] Executive Summary In medicinal chemistry, the selection of a saturated nitrogen heterocycle is a pivotal decision that dictates the physicochemical profile, metabolic stability, and target residence time of a drug ca...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In medicinal chemistry, the selection of a saturated nitrogen heterocycle is a pivotal decision that dictates the physicochemical profile, metabolic stability, and target residence time of a drug candidate.[1] While piperidine (six-membered) remains the industry standard due to its synthetic accessibility and balanced properties, azepane (seven-membered) offers a strategic alternative for exploring novel chemical space.
This guide provides a technical comparison of these two scaffolds, analyzing their structural dynamics, biological implications, and experimental validation strategies.[1]
Physicochemical & Structural Analysis
The transition from a six-membered to a seven-membered ring introduces non-linear changes in molecular behavior. The "One-Carbon" expansion significantly alters the conformational landscape.
Comparable; both exist as cations at physiological pH.
Lipophilicity ()
Baseline
+0.4 to +0.6
Azepane increases permeability but risks metabolic clearance.
TPSA
~12 Ų (Secondary amine)
~12 Ų
Identical polar surface area; difference is purely steric/hydrophobic.[1]
The Entropy-Enthalpy Trade-off
Piperidine exists predominantly in a distinct chair conformation. Binding to a protein pocket typically requires minimal conformational adjustment, favoring a low entropic penalty (
Azepane , conversely, possesses a complex conformational energy landscape with multiple low-energy states (twist-chair, chair, twist-boat).[1]
Advantage: It can "mold" into irregularly shaped hydrophobic pockets (Induced Fit).[1]
Disadvantage: Binding requires freezing out these degrees of freedom, resulting in a higher entropic penalty.[1] To achieve high affinity, the enthalpic gain (
) from hydrophobic contacts must outweigh this cost.
Figure 1: Conformational thermodynamics of scaffold binding.[1] Piperidine favors low entropic cost, while Azepane offers structural plasticity.[1]
Biological Activity & Case Studies
Case Study A: Histamine H3 Receptor (The Azepane Advantage)
In the development of H3 receptor antagonists, researchers explored the effects of ring expansion on biphenyloxy-alkyl derivatives.
Experimental Data: The azepane derivative demonstrated superior affinity compared to its piperidine analog.
Azepane Analog:
Piperidine Analog:
Mechanism: The larger hydrophobic volume of the azepane ring allowed for optimal filling of the hydrophobic pocket in the H3 receptor, compensating for the entropic cost of binding. This illustrates where "bulk" drives potency via Van der Waals interactions.[1]
Case Study B: Acetylcholinesterase (AChE) Inhibitors (The Piperidine Standard)
Donepezil, a gold-standard Alzheimer's drug, features a piperidine ring.[1][2]
Structure-Activity Relationship (SAR): The piperidine nitrogen forms a critical cation-
interaction with the indole ring of Trp86 in the AChE active site.
Azepane Substitution: Replacing the piperidine with azepane often retains activity but can alter selectivity between AChE and Butyrylcholinesterase (BuChE). The rigid chair form of piperidine is perfectly pre-organized to stack against the Trp86 residue; the floppier azepane may disrupt this precise geometry, leading to lower selectivity or potency in optimized leads.
Case Study C: Sigma Receptors (Dual Ligand Space)
Sigma-1 (
) receptors bind diverse hydrophobic amines.
Observation: Both scaffolds are effective, but they drive different polypharmacological profiles.[1]
Dual Activity: Azepane has been successfully employed in dual H3/
ligands.[1] The flexibility allows the molecule to adopt distinct conformations required to bind two structurally unrelated targets (GPCR vs. Chaperone protein).
Experimental Protocols
To objectively compare these scaffolds in your own program, use the Matched Molecular Pair (MMP) workflow.
Comparative analysis of 2-(Piperidin-3-yl)azepane and spirocyclic amines
This guide provides a comparative technical analysis of 2-(Piperidin-3-yl)azepane (a representative linked bicyclic amine) versus Spirocyclic Amines (rigid 3D scaffolds). It is designed for medicinal chemists and drug di...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of 2-(Piperidin-3-yl)azepane (a representative linked bicyclic amine) versus Spirocyclic Amines (rigid 3D scaffolds). It is designed for medicinal chemists and drug discovery scientists focusing on scaffold selection for lead optimization.
Executive Summary: The Flexibility-Rigidity Continuum
In modern drug discovery, the transition from "flat" aromatic structures to three-dimensional (3D) scaffolds is critical for improving physicochemical properties and clinical success rates.[1] This guide compares two distinct approaches to achieving 3D character:
2-(Piperidin-3-yl)azepane: A linked bicyclic system where two saturated rings are connected by a single rotatable bond. It represents high conformational flexibility ("induced fit").
Spirocyclic Amines: A rigid system where two rings share a single quaternary carbon atom. It represents conformational restriction and defined exit vectors.
Key Insight: While 2-(Piperidin-3-yl)azepane offers superior sampling of binding pocket space during early screening, spirocyclic amines provide better metabolic stability, solubility, and selectivity in late-stage optimization by reducing the entropy penalty of binding.
Structural & Conformational Analysis
The Linked Scaffold: 2-(Piperidin-3-yl)azepane
This molecule consists of a 6-membered piperidine ring attached directly to a 7-membered azepane ring.
Topology: Two independent cyclic domains linked by a C-C bond.
Degrees of Freedom: High. The bond connecting the rings allows free rotation (
), enabling the molecule to adopt "extended" or "collapsed" conformations.
Pharmacophore Projection: The nitrogen atoms can vary their relative distance significantly (approx. 4 Å to 8 Å), allowing the molecule to adapt to various GPCR or kinase pockets.
The Spirocyclic Scaffold (e.g., 2,6-diazaspiro[3.3]heptane)
Topology: Fused at a single atom (spiro center).
Degrees of Freedom: Low. The angle between the rings is fixed (typically orthogonal,
).
Pharmacophore Projection: The exit vectors are "frozen." If the vectors match the target, affinity is high due to minimal entropy loss upon binding (
).
Visualizing the Topology (Graphviz)
Figure 1: Topological comparison. The linked system (left) relies on bond rotation for positioning, while the spiro system (right) relies on a fixed quaternary center.
Physicochemical & Metabolic Profiling[1]
The choice between these scaffolds drastically affects the ADME (Absorption, Distribution, Metabolism, Excretion) profile.
Both offer "escape from flatland," improving solubility over aromatics.
LogD (Lipophilicity)
Moderate to High
Low to Moderate
Spirocycles are generally more polar and compact, lowering LogD.
Solubility
Moderate
High
Rigid spirocycles disrupt crystal packing lattice energy more effectively.
Metabolic Stability
Low/Moderate
High
The spiro quaternary carbon blocks metabolic "soft spots" (CYP oxidation).
hERG Inhibition
Potential Risk
Low Risk
Flexible linkers often induce hERG toxicity; rigid spirocycles reduce this liability.
Synthetic Difficulty
Moderate (Chiral resolution often needed)
High (Requires specialized quaternary carbon synthesis)
Spirocycles are harder to make but offer stronger IP protection.
Metabolic Stability Mechanism
Linked System: The C-H bonds adjacent to the nitrogen atoms and the linker methine proton are accessible to Cytochrome P450 enzymes. The flexibility allows the molecule to fit into the CYP active site, leading to N-dealkylation or hydroxylation.
Spiro System: The spiro carbon is quaternary (no hydrogens). It acts as a steric shield, preventing CYP enzymes from accessing adjacent sites. This is a classic "metabolic blocking" strategy.
Experimental Protocols
To validate the performance differences, the following workflows are recommended.
Synthesis of 2-(Piperidin-3-yl)azepane (Ring Expansion Strategy)
Context: Synthesizing this specific linked system often involves expanding a smaller ring to access the 7-membered azepane.
Reference: Stereoselective synthesis via piperidine ring expansion (Source 1.5).
Step-by-Step Protocol:
Starting Material: Begin with a chiral 2-(piperidin-2-yl)acetate derivative.
Reduction: Reduce the ester to the aldehyde using DIBAL-H at -78°C in DCM.
Homologation: Perform a Wittig reaction to extend the chain.
Cyclization/Expansion: Treat with Trifluoroacetic acid (TFA) or a Lewis Acid to induce an aza-Cope rearrangement or similar ring-expansion manifold to generate the 7-membered azepane core while retaining the piperidine substituent.
Purification: Isolate via chiral HPLC if diastereomers form.
Microsomal Stability Assay (Comparative)
Objective: Quantify the metabolic stability advantage of the spiro scaffold.
Protocol:
Preparation: Prepare 10 mM DMSO stocks of Test Compound A (2-(Piperidin-3-yl)azepane derivative) and Test Compound B (Spirocyclic analogue).
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL).
Initiation: Add NADPH regenerating system (1 mM). Incubate at 37°C.
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (Warfarin).
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).
Expected Result: The spirocyclic amine typically shows a 2-5x reduction in
compared to the linked azepane due to steric shielding of the metabolic site.
Strategic Decision Framework
When should you use which scaffold?
Figure 2: Decision Matrix for Scaffold Selection. Use linked systems for exploring SAR; use spiro systems for fixing conformation and solving ADME issues.
References
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance . International Journal of Novel Research and Development. (2024). Link
Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion . Journal of the Chemical Society, Perkin Transactions 1. Link
The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry . BLD Insights. (2021).[2] Link
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. (2016). Link
Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands . Bioorganic & Medicinal Chemistry. (2017).[3] Link
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines . ChemRxiv. Link
A Comparative Guide to the Conformational Analysis of Azepane and Diazepane Rings
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Seven-Membered Rings in Drug Design Azepane, a seven-membered saturated heterocycle containing one nitrogen atom, and its...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Seven-Membered Rings in Drug Design
Azepane, a seven-membered saturated heterocycle containing one nitrogen atom, and its diazepane counterparts (1,2-, 1,3-, and 1,4-diazepanes) are key structural motifs in a wide array of biologically active compounds.[1] Their inherent flexibility allows them to adopt a variety of three-dimensional shapes, which is a critical factor in their ability to interact with biological targets like enzymes and receptors.[2][3] Consequently, a thorough understanding of the conformational preferences of these rings is paramount for effective structure-based drug design. This guide will explore the conformational landscapes of azepane and the three constitutional isomers of diazepane, providing both a comparative overview and the technical protocols to investigate them.
The Conformational Landscape: A Delicate Balance of Torsional and Steric Strain
Unlike the well-defined chair conformation of cyclohexane, seven-membered rings are significantly more flexible and can exist in multiple low-energy conformations. The primary conformers belong to two families: the chair and the boat/twist-boat families. The relative energies of these conformers are dictated by a complex interplay of torsional strain (from eclipsing bonds) and transannular strain (steric hindrance across the ring).
Azepane: The Twist-Chair Predominance
Computational studies have revealed that for the parent azepane ring, the twist-chair (TC) conformation is the most stable.[4] Unlike cyclohexane, the chair (C) conformation of azepane is not a true energy minimum but rather a transition state.[4] The boat (B) and twist-boat (TB) conformations are also higher in energy. The presence of a single heteroatom provides more flexibility compared to cycloheptane, influencing the relative energies of the conformers.
Diazepanes: The Influence of a Second Nitrogen
The introduction of a second nitrogen atom into the seven-membered ring to form diazepanes further alters the conformational landscape. The positions of the nitrogen atoms have a significant impact on the relative stabilities of the various conformers.
1,4-Diazepane: This isomer is the most extensively studied of the diazepanes. Both experimental and computational studies suggest that the chair (C) and twist-boat (TB) conformations are low-energy states.[5] In the solid state, substituted 1,4-diazepane derivatives have been observed to adopt a chair conformation.[5] The energetic balance between the chair and twist-boat forms is delicate and can be readily influenced by substitution patterns on the ring.[5] The ring inversion barrier for the diazepine ring in benzodiazepines, which are fused 1,4-diazepine systems, has been calculated to be in the range of 16-19 kcal/mol.
1,2- and 1,3-Diazepane: Comprehensive conformational energy data for the parent 1,2- and 1,3-diazepane rings is less readily available in the literature. However, computational studies on derivatives provide some insights. For instance, a DFT study on 1,2,7-thiadiazepane (a related seven-membered ring with two adjacent nitrogens and a sulfur atom) found the twist-chair to be the most stable conformer. This suggests that the twist-chair may also be a significant low-energy conformation for 1,2-diazepane. The conformational preferences of 1,3-diazepanes are also expected to be influenced by the relative positions of the two nitrogen atoms, which can affect dipole-dipole interactions and the puckering of the ring.
The following diagram illustrates the conformational equilibria for these seven-membered rings.
Conformational equilibria of azepane and diazepane rings.
Quantitative Conformational Data
The following table summarizes the available quantitative data on the relative energies of the major conformers of azepane and 1,4-diazepane. Data for 1,2- and 1,3-diazepane is largely qualitative and based on extrapolation from related systems.
Experimental and Computational Protocols for Conformational Analysis
A combination of experimental and computational techniques is essential for a comprehensive understanding of the conformational preferences of azepane and diazepane rings.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution.
1. Sample Preparation:
Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube.
Ensure the sample is free of particulate matter by filtering if necessary.
2. 1D ¹H NMR Spectroscopy:
Acquire a standard ¹H NMR spectrum to assess the overall structure and purity.
Analyze the chemical shifts and coupling constants (³JHH). The magnitude of vicinal coupling constants can be related to dihedral angles via the Karplus equation, providing initial conformational insights.
3. 2D NMR Spectroscopy (NOESY/ROESY):
Rationale: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to identify protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure.
Pulse Program: Utilize standard noesygpph or roesygpph pulse sequences.
Key Parameters:
Mixing Time (d8): This is a critical parameter. For small molecules like azepanes and diazepanes, a mixing time in the range of 300-800 ms is typically appropriate for NOESY. For ROESY, a mixing time of 200-500 ms is a good starting point. A series of experiments with varying mixing times can be performed to observe the buildup of NOE/ROE cross-peaks.
Acquisition Time (aq): 0.2-0.4 s.
Relaxation Delay (d1): 1-2 s.
Number of Scans (ns): 8-16 per increment.
Number of Increments (in F1): 256-512.
Data Analysis: The presence of a cross-peak between two protons in a NOESY or ROESY spectrum indicates their spatial proximity. The intensity of the cross-peak is roughly proportional to the inverse sixth power of the distance between the protons. By analyzing the pattern of cross-peaks, one can deduce the relative orientation of substituents and the overall conformation of the ring.
Computational workflow for DFT-based conformational analysis.
Conclusion: A Flexible Scaffold with Tunable Conformations
The conformational landscapes of azepane and diazepane rings are complex and highly dependent on the number and position of the nitrogen heteroatoms, as well as the substitution pattern. For azepane, the twist-chair conformation is favored, while 1,4-diazepane exhibits a delicate balance between chair and twist-boat forms. The conformational preferences of 1,2- and 1,3-diazepanes are less well-characterized but are likely to also involve a variety of low-energy chair and boat/twist-boat conformers.
A combined approach of high-resolution NMR spectroscopy and DFT calculations provides a powerful strategy for elucidating the conformational preferences of these important heterocyclic systems. The methodologies and comparative data presented in this guide offer a solid foundation for researchers to understand and manipulate the three-dimensional structures of azepane- and diazepane-containing molecules, ultimately enabling the design of more potent and selective therapeutic agents.
References
Unimuke, T. O., Louis, H., Eno, E., & Adeyinka, A. S. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(16), 14037–14051. [Link]
Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A review on synthesis, reactions and biological properties of seven membered heterocyclic compounds: azepine, azepane, azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]
Fedorov, A. Y., & Rychkov, D. A. (2020). Comparison of different computational approaches for unveiling the high-pressure behavior of organic crystals at a molecular level. Case study of tolazamide polymorphs. Journal of Structural Chemistry, 61(10), 1629-1640. [Link]
Haghdadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 76(3), 395-406. [Link]
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(2), 226-234. [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Piperidin-3-yl)azepane
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Piperidin-3-yl)azepane. Given the absence of a specific Safety Data Sheet (S...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Piperidin-3-yl)azepane. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates from the known hazards of its core structural motifs, piperidine and azepane, to establish best practices for safe handling. The protocols herein are designed to be self-validating, emphasizing a proactive approach to laboratory safety.
The piperidine moiety is classified as a highly flammable liquid and vapor, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage[1][2][3][4]. Structurally related heterocyclic amines often exhibit similar toxicological profiles[5]. Therefore, a high degree of caution is warranted when handling 2-(Piperidin-3-yl)azepane and its derivatives. This guide is grounded in established safety protocols to ensure the well-being of laboratory personnel.
Hazard Assessment: Understanding the Risks
Acutely Toxic: Harmful if swallowed, and toxic upon dermal contact or inhalation[3][5].
Corrosive: Causes severe skin burns and eye damage[1][2].
Flammable: A highly flammable liquid and vapor[2][3].
The azepane ring, a seven-membered saturated heterocycle, is a common scaffold in pharmacologically active compounds, some of which have central nervous system activity[6]. The overall molecule should be treated as a hazardous substance with the potential for skin and eye corrosion, as well as systemic toxicity upon exposure.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place. All work with 2-(Piperidin-3-yl)azepane, including weighing, solution preparation, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure[3][7]. The fume hood should have a tested and documented face velocity.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is critical and must be tailored to the specific task and the scale of the operation[8]. The following table summarizes the recommended PPE for various activities involving 2-(Piperidin-3-yl)azepane.
Full-face respirator with organic vapor cartridges[11]
Step-by-Step Protocols for Safe Handling
Don the appropriate PPE as outlined in the table above.
Perform all weighing operations within a chemical fume hood.
Use a disposable weighing boat to prevent contamination of the balance.
Carefully transfer the desired amount of 2-(Piperidin-3-yl)azepane to the receiving vessel.
Clean any residual powder from the spatula and weighing boat with a solvent-moistened wipe, and dispose of it as hazardous waste.
Wear chemical splash goggles and a face shield[9].
In a fume hood, add the weighed 2-(Piperidin-3-yl)azepane to the solvent.
If the dissolution is exothermic, add the compound in small portions to control the temperature.
Cap the container securely and label it appropriately with the compound name, concentration, solvent, and date.
Emergency Procedures: Spill and Exposure Management
Evacuate the immediate area and alert nearby personnel.
If the spill is large or you are not trained in spill response, contact your institution's emergency response team.
For small spills, don the appropriate PPE for spill cleanup.
Absorb the spill with an inert material such as sand or vermiculite[1].
Collect the absorbent material into a sealed container for hazardous waste disposal[12].
Decontaminate the area with a suitable solvent, followed by soap and water.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[12]. Seek immediate medical attention.
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[12].
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
Storage and Disposal
Store 2-(Piperidin-3-yl)azepane in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from sources of ignition[7]. Keep it segregated from incompatible materials such as strong oxidizing agents.
All waste contaminated with 2-(Piperidin-3-yl)azepane, including empty containers, disposable labware, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations[12]. Do not dispose of this chemical down the drain[1].
Visualizing the PPE Selection Process
The following flowchart provides a logical progression for selecting the appropriate level of personal protective equipment when working with 2-(Piperidin-3-yl)azepane.
Caption: Decision workflow for selecting appropriate PPE.
References
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
Alpha Chemika. PIPERIDINE For Synthesis - Laboratory Chemicals. Retrieved from [Link]
7 - Safety Data Sheet. (n.d.). Retrieved from [Link]
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Retrieved from [Link]
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]
Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
PubChem. 2-(2-Piperidin-3-ylethyl)azepane. Retrieved from [Link]
American Chemistry Council. Protective Equipment. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
MDPI. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f][1][3][13]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]
PubMed Central. (2024, July 10). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. Retrieved from [Link]
2a biotech. Products - 1-(2-(PIPERIDIN-3-YL)ETHYL)AZEPANE DIHYDROCHLORIDE. Retrieved from [Link]